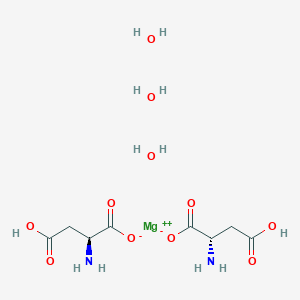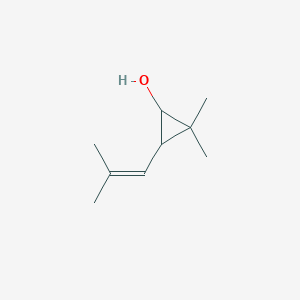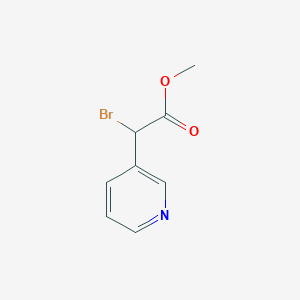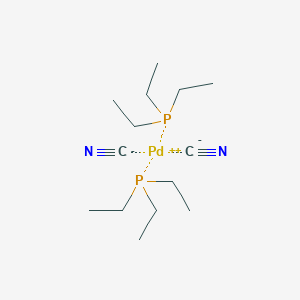
trans-Dicyanobis(triethylphosphine)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dicyanobis(triethylphosphine)palladium: is an organometallic compound that features a palladium center coordinated to two cyanide ligands and two triethylphosphine ligands. This compound is of interest due to its applications in catalysis and organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dicyanobis(triethylphosphine)palladium typically involves the reaction of palladium(II) chloride with triethylphosphine and potassium cyanide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetonitrile. The general reaction scheme is as follows: [ \text{PdCl}_2 + 2 \text{P(C}_2\text{H}_5\text{)}_3 + 2 \text{KCN} \rightarrow \text{trans-Pd(CN)}_2(\text{P(C}_2\text{H}_5\text{)}_3)_2 + 2 \text{KCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic cyanide reagents.
化学反应分析
Types of Reactions: trans-Dicyanobis(triethylphosphine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: The cyanide or triethylphosphine ligands can be substituted by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other phosphines, amines, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands.
科学研究应用
Chemistry: trans-Dicyanobis(triethylphosphine)palladium is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant. It can be used to create pharmaceuticals and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its catalytic properties are harnessed to improve the efficiency and selectivity of various chemical processes.
作用机制
The mechanism by which trans-Dicyanobis(triethylphosphine)palladium exerts its catalytic effects involves the coordination of the palladium center to substrates, facilitating their activation and subsequent reaction. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles. The triethylphosphine ligands stabilize the palladium center, while the cyanide ligands can participate in electron transfer processes.
相似化合物的比较
trans-Dichlorobis(triethylphosphine)palladium(II): Similar structure but with chloride ligands instead of cyanide.
trans-Dichlorobis(triphenylphosphine)palladium(II): Similar structure but with triphenylphosphine ligands.
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with different phosphine ligands.
Uniqueness: trans-Dicyanobis(triethylphosphine)palladium is unique due to the presence of cyanide ligands, which can influence the electronic properties of the palladium center and affect its reactivity. The triethylphosphine ligands also provide a different steric and electronic environment compared to other phosphine ligands, making this compound distinct in its catalytic behavior.
属性
分子式 |
C14H30N2P2Pd |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
palladium(2+);triethylphosphane;dicyanide |
InChI |
InChI=1S/2C6H15P.2CN.Pd/c2*1-4-7(5-2)6-3;2*1-2;/h2*4-6H2,1-3H3;;;/q;;2*-1;+2 |
InChI 键 |
JOGWHLFNLFTXDV-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)CC.CCP(CC)CC.[C-]#N.[C-]#N.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


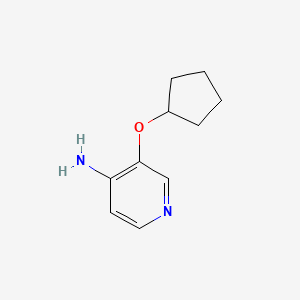
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)

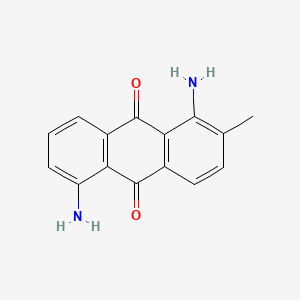
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
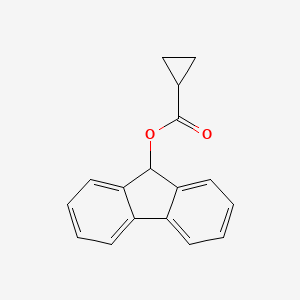
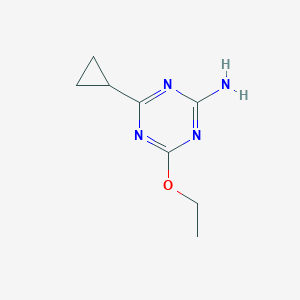
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
